molecular formula C12H25NO4 B608984 Methylamino-PEG2-t-butyl ester CAS No. 1807521-04-5

Methylamino-PEG2-t-butyl ester

Cat. No.: B608984
CAS No.: 1807521-04-5
M. Wt: 247.34
InChI Key: AVMNTSUPHZLJHS-UHFFFAOYSA-N
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Description

Methylamino-PEG2-t-butyl ester is a polyethylene glycol derivative containing a methylamine group and a tert-butyl ester. The hydrophilic polyethylene glycol spacer increases solubility in aqueous media. The methylamine group is reactive with carboxylic acids, carbonyls (ketone, aldehyde), and other functional groups, while the tert-butyl protected carboxyl group can be deprotected under acidic conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methylamino-PEG2-t-butyl ester typically involves the reaction of polyethylene glycol with methylamine and tert-butyl ester. The process begins with the activation of polyethylene glycol, followed by the introduction of the methylamine group. The tert-butyl ester is then introduced to protect the carboxyl group. The reaction conditions often involve the use of anhydrous solvents and catalysts such as boron trifluoride diethyl etherate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of anhydrous magnesium sulfate and boron trifluoride diethyl etherate as catalysts ensures efficient esterification .

Chemical Reactions Analysis

Types of Reactions

Methylamino-PEG2-t-butyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methylamino-PEG2-t-butyl ester has a wide range of applications in scientific research:

    Chemistry: Used as a linker in the synthesis of complex molecules and polymers.

    Biology: Facilitates the conjugation of biomolecules, enhancing their solubility and stability.

    Medicine: Employed in drug delivery systems to improve the pharmacokinetics of therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methylamino-PEG2-t-butyl ester involves its ability to react with various functional groups. The methylamine group can form stable amide bonds with carboxylic acids, while the polyethylene glycol spacer enhances solubility and biocompatibility. The tert-butyl ester group can be deprotected under acidic conditions, allowing for further functionalization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methylamino-PEG2-t-butyl ester is unique due to its combination of a methylamine group and a tert-butyl ester, which provides specific reactivity and protection. The polyethylene glycol spacer enhances solubility and biocompatibility, making it suitable for a wide range of applications in chemistry, biology, medicine, and industry .

Properties

IUPAC Name

tert-butyl 3-[2-[2-(methylamino)ethoxy]ethoxy]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO4/c1-12(2,3)17-11(14)5-7-15-9-10-16-8-6-13-4/h13H,5-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVMNTSUPHZLJHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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